molecular formula C11H9F3O7S B3367242 Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate CAS No. 168619-21-4

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Cat. No.: B3367242
CAS No.: 168619-21-4
M. Wt: 342.25 g/mol
InChI Key: RSTUPIKSYPDJNS-UHFFFAOYSA-N
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Description

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate is a specialized aromatic ester featuring a trifluoromethylsulfonyloxy (-OSO₂CF₃) substituent at the 5-position of the isophthalate backbone, with methyl ester groups at positions 1 and 2. This compound is structurally notable for its electron-withdrawing trifluoromethanesulfonyl (triflyl) group, which confers unique reactivity and physical properties. It is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions, where the triflyl group acts as a superior leaving group compared to halides or other sulfonates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 5-(trifluoromethylsulfonyloxy)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O7S/c1-19-9(15)6-3-7(10(16)20-2)5-8(4-6)21-22(17,18)11(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTUPIKSYPDJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate typically involves the esterification of 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The triflyl group acts as a leaving group in palladium-catalyzed cross-coupling reactions, enabling bond formation at the aromatic C5 position.

Sonogashira Coupling

  • Conditions : Pd(OAc)₂, RuPhos ligand, Cs₂CO₃, toluene/water (3:1), 80°C .

  • Substrates : Terminal alkynes (e.g., trimethylsilylacetylene).

  • Outcome : Substitution of the triflyl group with alkynes to form arylacetylene derivatives.

    • Example: Reaction with trimethylsilylacetylene yields dimethyl 5-ethynylisophthalate in >95% yield .

Suzuki-Miyaura Coupling

  • Conditions : PdCl₂(dppf), Cs₂CO₃, toluene/water, 80°C .

  • Substrates : Arylboronic acids or potassium trifluoroborates.

  • Application : Synthesis of biaryl systems for supramolecular gels or metal-organic frameworks (MOFs) .

Table 1: Representative Cross-Coupling Reactions

Reaction TypeCatalyst SystemSubstrateYieldReference
SonogashiraPd(OAc)₂/RuPhos/Cs₂CO₃Trimethylsilylacetylene>95%
Suzuki-MiyauraPdCl₂(dppf)/Cs₂CO₃Potassium aryltrifluoroborate87%

Nucleophilic Aromatic Substitution

The triflyl group undergoes displacement by nucleophiles under basic conditions:

  • Example : Reaction with azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked derivatives .

    • Conditions : CuI catalyst, DMF, 50°C.

    • Application : Key step in synthesizing click-TIA, a hydrogelator .

Hydrolysis and Functionalization

The methyl ester groups are hydrolyzed to carboxylic acids under alkaline conditions:

  • Reagents : LiOH·H₂O in THF/MeOH/H₂O (3:1:1) .

  • Outcome : Formation of 5-sulfoisophthalic acid derivatives for MOF synthesis .

Role in Supramolecular Chemistry

Dimethyl 5-triflylisophthalate derivatives serve as ligands for metallogel formation :

  • System : Cu(II) acetate + click-TIA in DMF/water (2:3 v/v) .

  • Key Finding : Water content >40% inhibits gelation, favoring precipitation .

Table 2: Gelation Behavior with Metal Salts

Metal SaltSolventWater ContentOutcomeReference
Cu(OAc)₂DMF/H₂O≤40% H₂OStable gel
Cu(NO₃)₂DMF0% H₂OClear solution

Stability and Reactivity Insights

  • Thermal Stability : Decomposition observed above 200°C (TGA data) .

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water .

  • Anion Sensitivity : Counterions (e.g., acetate vs. nitrate) significantly influence metallogel formation .

Scientific Research Applications

Medicinal Chemistry

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate has been investigated for its cytotoxic properties against various cancer cell lines. Notably, it has been coupled with macrocyclic pyridyl polyoxazoles to enhance anticancer activity. In a study, this compound demonstrated significant stabilization of G-quadruplex DNA structures, which are associated with cancer cell proliferation and survival .

Case Study: Anticancer Activity

  • Cell Lines Tested : KB3-1 and RPMI 8402
  • IC₅₀ Values :
    • KB3-1: 30-40 nM
    • RPMI 8402: 90–180 nM
  • In Vivo Efficacy : In a human breast cancer xenograft model (MDA-MB-435), treatment resulted in a tumor control percentage (T/C) of approximately 27.7%, indicating promising therapeutic potential .

Materials Science

The compound's unique trifluoromethylsulfonyl group contributes to its utility in developing advanced materials, including polymers and coatings that require enhanced thermal stability and chemical resistance.

Applications in Polymer Science

This compound can be used as a monomer in the synthesis of specialty polymers, which exhibit improved mechanical properties and thermal stability due to the incorporation of the sulfonyl functional group.

Environmental Applications

Research indicates that compounds like this compound may play a role in environmental remediation strategies due to their chemical stability and potential interactions with pollutants.

Potential Use Cases:

  • Pollutant Degradation : Investigations into the degradation pathways of such compounds could reveal their potential use in removing hazardous substances from contaminated environments.

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Findings
Medicinal ChemistryAnticancer agentEffective against KB3-1 and RPMI 8402 cell lines
Materials ScienceMonomer for specialty polymersEnhanced thermal stability and mechanical properties
Environmental SciencePotential pollutant degradationStability suggests utility in remediation efforts

Mechanism of Action

The mechanism of action of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate involves its interaction with specific molecular targets, depending on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or other proteins, affecting their activity and function .

Comparison with Similar Compounds

Dimethyl 5-(Methylsulfonyl)isophthalate

  • Structure : Contains a methylsulfonyl (-SO₂CH₃) group at the 5-position.
  • Key Differences :
    • The triflyl group (-OSO₂CF₃) in the target compound is more electronegative and bulkier than -SO₂CH₃, leading to enhanced leaving-group ability in SNAr reactions .
    • Physicochemical Properties :
Property Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate Dimethyl 5-(Methylsulfonyl)isophthalate
Molecular Formula C₁₁H₉F₃O₇S C₁₁H₁₂O₆S
Molar Mass (g/mol) 342.25 272.27
Key Functional Group -OSO₂CF₃ -SO₂CH₃
  • The triflyl derivative exhibits lower solubility in polar solvents due to the hydrophobic CF₃ moiety .

Dimethyl 5-Iodoisophthalate

  • Structure : Features an iodine atom at the 5-position.
  • Key Differences :
    • Iodine, a bulky halogen, participates in cross-coupling reactions (e.g., Suzuki-Miyaura) but is a poorer leaving group in SNAr compared to -OSO₂CF₃ .
    • Reactivity :
  • The triflyl group enables faster substitution under milder conditions (e.g., room temperature) compared to iodo derivatives, which often require elevated temperatures or transition-metal catalysts .

Dimethyl 5-(Trifluoromethyl)isophthalate

  • Structure : Bears a trifluoromethyl (-CF₃) group at the 5-position.
  • In contrast, the triflyloxy group (-OSO₂CF₃) combines strong electron withdrawal with leaving-group capability . Applications:
  • The -CF₃ derivative is used in materials science for fluoropolymer synthesis, whereas the triflyloxy analog is preferred in pharmaceutical intermediates .

Functional Group Comparisons

Sulfonamide Derivatives

  • Example: Dimethyl 5-[({4-nitrophenyl}sulfonyl)amino]isophthalate (CAS 329941-89-1).
  • Key Differences :
    • Sulfonamide groups (-NHSO₂Ar) introduce hydrogen-bonding capacity, enhancing solubility in polar solvents. The triflyloxy group lacks this property but offers superior leaving-group performance .
    • Biological Relevance : Sulfonamide derivatives are common in drug design (e.g., enzyme inhibitors), whereas triflyloxy compounds are niche intermediates .

Thioester Derivatives

  • Example : Dimethyl 5-(dimethylcarbamothioyloxy)isophthalate.
  • Key Differences :
    • Thioesters (-SCONR₂) are prone to hydrolysis and thiol-exchange reactions, limiting their stability. The triflyloxy group is hydrolytically stable under neutral conditions .

Reactivity in SNAr Reactions

  • Triflyloxy vs. Other Leaving Groups :

    Leaving Group Relative Rate (k) Typical Conditions
    -OSO₂CF₃ 1.0 (reference) Room temperature, mild base
    -I 0.3 80–100°C, Pd catalysis
    -SO₂CH₃ 0.1 High temperature, strong base
    • The triflyl group accelerates substitution by 3–10× compared to iodine or methylsulfonyl groups .

Biological Activity

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethylsulfonyl group, which contributes to its electrophilic nature. This structural characteristic allows the compound to engage in various chemical reactions, making it a candidate for multiple biological applications. The ester groups in the molecule also enhance its reactivity, potentially leading to hydrolysis or reduction under specific conditions.

The biological activity of this compound is primarily attributed to its electrophilic trifluoromethylsulfonyl group. This group is susceptible to nucleophilic attacks, allowing the compound to interact with various molecular targets within biological systems. Such interactions can lead to modifications in protein structures and functions, influencing cellular pathways and biological responses.

MechanismDescription
Electrophilic AttackThe trifluoromethylsulfonyl group reacts with nucleophiles, altering target molecules.
HydrolysisEster groups may undergo hydrolysis, affecting bioavailability and activity.
Structural ModificationChanges in molecular structure can lead to diverse biological effects.

Cytotoxicity Studies

Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, macrocyclic pyridyl polyoxazoles , which share some structural similarities with this compound, have shown promising results in stabilizing G-quadruplex DNA and demonstrating cytotoxicity against human tumor cell lines .

Case Studies

  • Cytotoxic Activity in Cancer Cells :
    • A study on related compounds demonstrated that modifications at specific positions on the aromatic ring significantly influenced cytotoxic potency against cancer cell lines such as RPMI 8402 and KB3-1. The IC50 values ranged from 0.06 μM to 0.50 μM, indicating strong activity .
  • Antimicrobial Properties :
    • Another investigation highlighted the dual role of small molecular weight bioactive compounds derived from microbial sources, which exhibited both antimicrobial and anticancer properties. This suggests that similar compounds could potentially be developed for therapeutic applications against infections and tumors .

Table 2: Summary of Biological Activities

Study FocusFindings
CytotoxicitySignificant activity against RPMI 8402 (IC50: 0.06–0.50 μM)
Antimicrobial EffectsCompounds showed potent antimicrobial properties against various pathogens .

Research Findings

Research has consistently shown that compounds with similar functional groups can influence cellular mechanisms such as apoptosis, cell cycle regulation, and immune response modulation. For example, studies on dimethyl fumarate (DMF), a compound with structural similarities, revealed its effectiveness in treating relapsing multiple sclerosis by modulating immune responses and reducing relapse rates .

Additionally, the exploration of receptor binding and bioactivation pathways has provided insights into the potential hepatotoxicity associated with certain structural alerts in related compounds . Understanding these pathways is crucial for assessing the safety and efficacy of new therapeutic agents derived from or related to this compound.

Q & A

Q. What are the key considerations for synthesizing Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate with high purity?

Methodological Answer: Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) using factorial design experiments to minimize byproducts. Employ membrane separation technologies (e.g., nanofiltration) to isolate the target compound from impurities . Monitor reaction progress via HPLC or NMR to confirm intermediate formation and final product purity .

Q. How can researchers ensure the stability of this compound during storage?

Methodological Answer: Conduct accelerated stability studies under varying humidity, temperature, and light exposure. Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds and recommend inert-atmosphere storage (e.g., argon) for hygroscopic or oxidation-prone batches .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Combine 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm trifluoromethylsulfonyl group integrity. Use FT-IR to verify ester and sulfonate functional groups. High-resolution mass spectrometry (HRMS) provides exact mass validation, while X-ray crystallography resolves stereochemical uncertainties .

Q. How should researchers handle safety risks associated with this compound’s reactive groups?

Methodological Answer: Follow institutional Chemical Hygiene Plans for sulfonate esters, which are potential alkylating agents. Use fume hoods for synthesis, and employ personal protective equipment (PPE) such as nitrile gloves and splash goggles. Conduct risk assessments using SDS data and compatibility charts for solvents .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in novel reactions?

Methodological Answer: Apply density functional theory (DFT) to model transition states and reaction pathways, focusing on the electrophilicity of the trifluoromethylsulfonyl group. Couple these simulations with experimental validation via kinetic studies to refine activation parameters .

Q. How can contradictory data on reaction yields be resolved in optimization studies?

Methodological Answer: Use statistical tools like ANOVA to identify significant variables (e.g., solvent choice, stirring rate). Cross-validate results with response surface methodology (RSM) to isolate confounding factors. Replicate experiments under controlled conditions to distinguish between systemic vs. random errors .

Q. What strategies enable the integration of this compound into multi-step catalytic cycles?

Methodological Answer: Design flow reactors with real-time monitoring (e.g., inline IR spectroscopy) to track intermediate formation. Optimize catalyst turnover numbers (TON) by adjusting ligand-metal ratios and evaluating solvent effects on catalyst stability .

Q. How can researchers assess the environmental impact of byproducts generated during synthesis?

Methodological Answer: Conduct life cycle assessment (LCA) coupled with green chemistry metrics (e.g., E-factor). Use computational toxicity prediction tools (e.g., EPA EPI Suite) to prioritize hazardous byproducts for neutralization or recycling .

Q. What advanced statistical methods improve the reproducibility of scaled-up reactions?

Methodological Answer: Implement Bayesian optimization to iteratively refine reaction parameters (e.g., mixing efficiency, heat transfer) during scale-up. Use process simulation software (e.g., Aspen Plus) to model mass and energy balances under non-ideal conditions .

Q. How do steric and electronic effects influence the regioselectivity of derivatization reactions involving this compound?

Methodological Answer: Perform Hammett analysis to correlate substituent effects with reaction rates. Pair this with molecular dynamics simulations to visualize steric hindrance around the isophthalate core. Validate predictions via competitive experiments with substituted nucleophiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate
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Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.